![molecular formula C12H13N3 B053139 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole CAS No. 113711-47-0](/img/structure/B53139.png)
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole (EMDI) is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known to exhibit a range of biological activities. EMDI has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to inhibit the activity of certain enzymes and to modulate the function of certain receptors and ion channels.
Effets Biochimiques Et Physiologiques
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit viral replication, and to modulate neurotransmitter release. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is a useful tool in scientific research due to its ability to modulate various biological pathways. It is relatively easy to synthesize and has been shown to be effective in a variety of biological assays. However, 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole. One area of interest is its potential as a neuroprotective agent. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to modulate neurotransmitter release and to have antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases. Another potential area of research is its use in drug discovery. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biological activities, making it a potential lead compound for the development of new drugs. Finally, future research could focus on optimizing the synthesis and formulation of 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole to improve its solubility and reduce its toxicity.
Méthodes De Synthèse
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. One of the most common methods involves the condensation of tryptamine and ethyl glyoxalate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. It has also been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been used in a variety of scientific research studies, including drug discovery, cancer research, and neuroscience.
Propriétés
Numéro CAS |
113711-47-0 |
|---|---|
Nom du produit |
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole |
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
6-ethyl-7-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-3-8-7(2)15-11-9(8)4-5-10-12(11)14-6-13-10/h4-6,15H,3H2,1-2H3,(H,13,14) |
Clé InChI |
DQPJPULNPDQOFJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C=CC3=C2N=CN3)C |
SMILES canonique |
CCC1=C(NC2=C1C=CC3=C2N=CN3)C |
Synonymes |
Pyrrolo[2,3-e]benzimidazole, 6-ethyl-1,8-dihydro-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



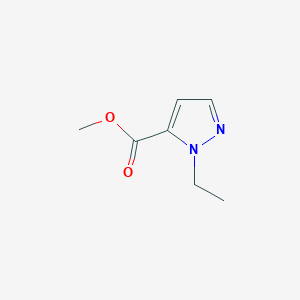
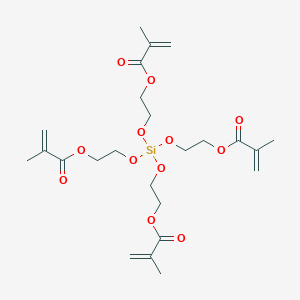
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
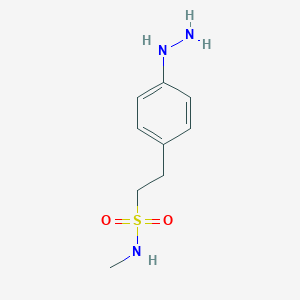
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)

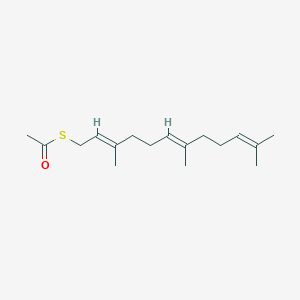
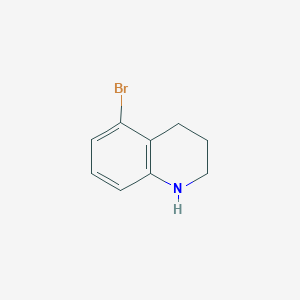
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
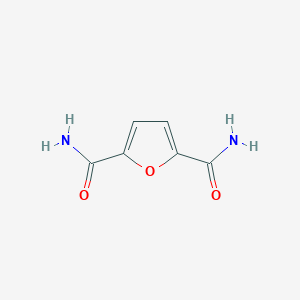
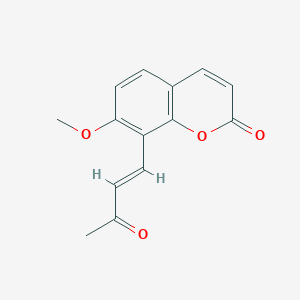

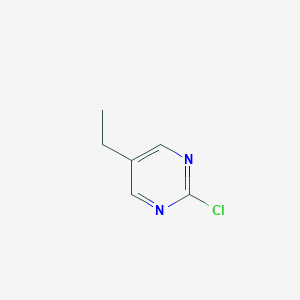
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)